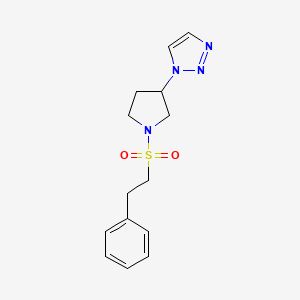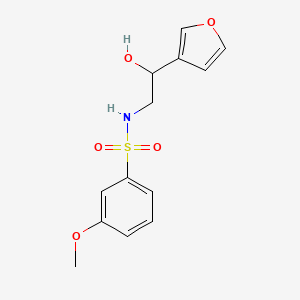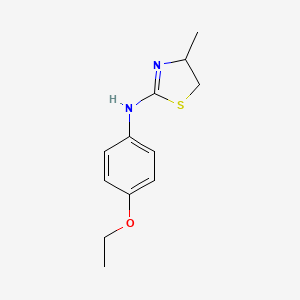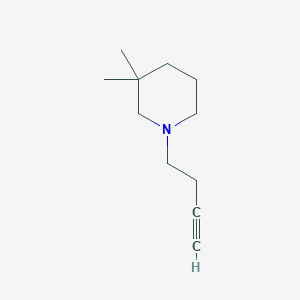
1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains a pyrrolidine ring and a 1,2,3-triazole ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the 1,2,3-triazole ring in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings, along with the phenethylsulfonyl group. The spatial arrangement of these groups could have a significant impact on the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine and 1,2,3-triazole rings, as well as the phenethylsulfonyl group, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery . Its saturated nature and sp3 hybridization allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This compound could be pivotal in developing new drugs with selective target activity, especially considering the stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles due to varied binding modes to enantioselective proteins .
Organic Light-Emitting Diodes (OLEDs)
Compounds with a triazole ring, like the one , can be used in the synthesis of metal complexes, such as those with platinum, which exhibit green fluorescence and are used in OLEDs . The electronic configuration of these complexes, significantly influenced by the type of coordinating ligands, can be fine-tuned for optimal photophysical properties, making this compound a candidate for developing new phosphorescent materials .
Antimicrobial Agents
The structural components of this compound, particularly the pyrrolidine ring, have been associated with antimicrobial activity. Derivatives containing pyrrolidine structures have shown efficacy against various bacterial strains, suggesting that this compound could serve as a lead structure for designing new antimicrobial agents .
Anticancer Research
Pyrrolidine derivatives have been reported to exhibit anticancer activity. The presence of both pyrrolidine and triazole rings in this compound may contribute to a dual mechanism of action, potentially interfering with cancer cell proliferation and survival pathways. This makes it a compound of interest for anticancer drug design and research .
Anti-Inflammatory Applications
Compounds with pyrrolidine structures have demonstrated anti-inflammatory properties. The compound could be investigated for its potential use in treating inflammatory conditions, possibly by modulating key inflammatory mediators or pathways .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in this compound makes it a valuable tool for enantioselective synthesis. It could be used to create chiral centers in complex organic molecules, which is crucial for synthesizing drugs with specific stereochemical requirements .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)18-10-8-15-16-18/h1-5,8,10,14H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXHMNFVPAHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)
![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)


![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)